Benzyldimethyl(tridecyl)ammonium chloride
Overview
Description
Benzyldimethyl(tridecyl)ammonium chloride: is a quaternary ammonium compound with the molecular formula C22H40ClN . It is commonly used as a cationic surfactant and disinfectant due to its antimicrobial properties. This compound is known for its effectiveness in killing bacteria, fungi, and viruses, making it a valuable ingredient in various cleaning and sanitizing products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyldimethyl(tridecyl)ammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of tridecylamine with benzyl chloride in the presence of a suitable solvent, such as ethanol or water. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is typically purified through crystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Benzyldimethyl(tridecyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the quaternary ammonium compound into secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Secondary or tertiary amines.
Substitution: Substituted quaternary ammonium compounds.
Scientific Research Applications
Chemistry: Benzyldimethyl(tridecyl)ammonium chloride is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields .
Biology: In biological research, this compound is employed as a disinfectant and preservative in laboratory settings. It is used to sterilize equipment and surfaces, ensuring a contamination-free environment for experiments .
Medicine: In the medical field, this compound is used in antiseptic formulations for wound care and surgical scrubs. Its antimicrobial properties help prevent infections and promote healing .
Industry: This compound is widely used in the industrial sector for water treatment, where it acts as a biocide to control microbial growth in cooling towers and other water systems. It is also used in the formulation of cleaning agents and detergents .
Mechanism of Action
Mechanism: Benzyldimethyl(tridecyl)ammonium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The positively charged quaternary ammonium ions interact with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis .
Molecular Targets and Pathways: The primary molecular target of this compound is the lipid bilayer of microbial cell membranes. The compound’s hydrophobic tail inserts into the lipid bilayer, causing increased membrane permeability and eventual cell death .
Comparison with Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties but different alkyl chain lengths.
Cetyltrimethylammonium chloride: A quaternary ammonium compound with a longer alkyl chain, used as a surfactant and antiseptic.
Dodecyltrimethylammonium chloride: Similar in structure but with a shorter alkyl chain, used in various cleaning and disinfecting applications.
Uniqueness: Benzyldimethyl(tridecyl)ammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and antimicrobial efficacy. This makes it particularly effective in applications where both strong antimicrobial activity and good surfactant properties are required .
Properties
IUPAC Name |
benzyl-dimethyl-tridecylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-20-23(2,3)21-22-18-15-14-16-19-22;/h14-16,18-19H,4-13,17,20-21H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWFQDBQMCDYJT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936908 | |
Record name | N-Benzyl-N,N-dimethyltridecan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-93-6, 8001-54-5, 1330-85-4 | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-tridecyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1641-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzyldimethyl(tridecyl)ammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZALKONIUM CHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758480 | |
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Record name | Benzenemethanaminium, ar-dodecyl-N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Benzyl-N,N-dimethyltridecan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyldimethyl(tridecyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.178 | |
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